

Application Notes and Protocols for In Vivo Studies with BIO5192 Hydrate

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Compound of Interest

Compound Name: BIO5192 hydrate

Cat. No.: B15073678

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Introduction

BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin $\alpha 4 \beta 1$, also known as Very Late Antigen-4 (VLA-4).^{[1][2][3]} This integrin plays a critical role in cell adhesion and migration, and its inhibition has significant therapeutic potential in various inflammatory diseases and for mobilizing hematopoietic stem and progenitor cells (HSPCs).^{[3][4]} These application notes provide detailed protocols for the dissolution of **BIO5192 hydrate** for in vivo studies, along with relevant technical data and a summary of its mechanism of action.

Physicochemical Properties and Storage

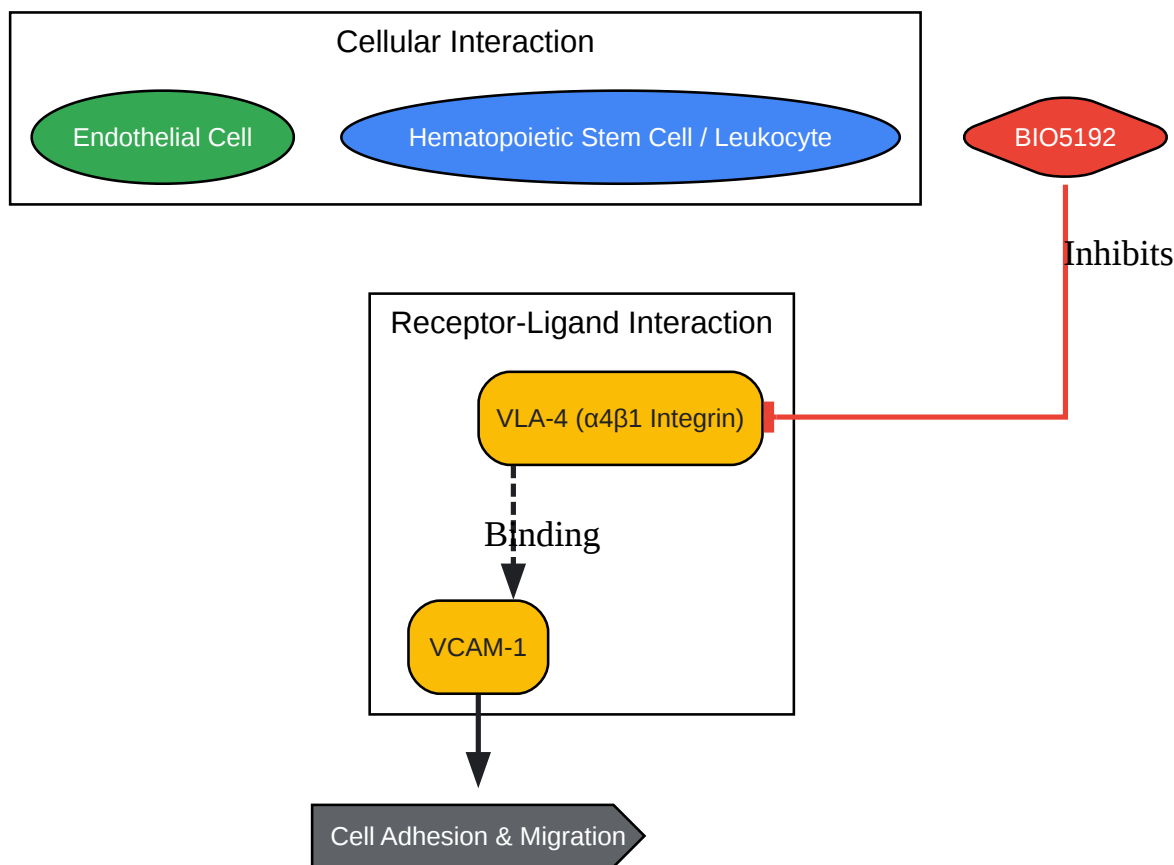
A summary of the key physicochemical properties of BIO5192 is presented in the table below.

Property	Value
Molecular Weight	817.78 g/mol [1]
Formula	C ₃₈ H ₄₆ Cl ₂ N ₆ O ₈ S[1]
Purity	≥98%[1]
CAS Number	327613-57-0[1]
Storage	Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Mechanism of Action: VLA-4 Inhibition

BIO5192 functions by selectively binding to integrin $\alpha 4\beta 1$ (VLA-4) with high affinity ($K_d < 10$ pM).[1][2] This binding blocks the interaction between VLA-4 on the surface of cells, such as lymphocytes and hematopoietic stem cells, and its ligand, Vascular Cell Adhesion Molecule 1 (VCAM-1), on the vascular endothelium.[4] The disruption of the VLA-4/VCAM-1 axis inhibits the adhesion and transmigration of inflammatory cells into tissues and mobilizes HSPCs from the bone marrow into the peripheral blood.[4]

Below is a diagram illustrating the signaling pathway inhibited by BIO5192.



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Caption: Mechanism of BIO5192 action.

In Vivo Dissolution Protocols

The successful in vivo application of BIO5192 requires appropriate dissolution to ensure bioavailability and prevent precipitation. BIO5192 is soluble in DMSO up to 100 mM.[1] However, for in vivo administration, a vehicle that is well-tolerated by the animal model is essential. Below are established protocols for preparing BIO5192 for in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2][5]

Protocol 1: DMSO and Corn Oil Formulation

This protocol is suitable for subcutaneous administration and can achieve a concentration of at least 2.5 mg/mL.[2][5]

Materials:

- **BIO5192 hydrate** powder
- Dimethyl sulfoxide (DMSO)
- Corn Oil

Procedure:

- Prepare a stock solution of BIO5192 in DMSO (e.g., 25 mg/mL).
- For a final working solution, add 10% of the DMSO stock solution to 90% corn oil.
- Mix thoroughly until a clear, homogenous solution is obtained.

Example for 1 mL working solution:

- Add 100 µL of 25 mg/mL BIO5192 in DMSO to 900 µL of corn oil.

Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween-80, Saline)

This formulation is suitable for achieving a clear solution of at least 1.25 mg/mL and can be used for various administration routes.[\[2\]](#)

Materials:

- **BIO5192 hydrate** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline

Procedure:

- Prepare a stock solution of BIO5192 in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the DMSO stock solution.
- Add 40% PEG300 and mix until uniform.
- Add 5% Tween-80 and mix thoroughly.
- Add 45% saline to reach the final volume and mix until the solution is clear.

Example for 1 mL working solution:

- Start with 100 µL of 12.5 mg/mL BIO5192 in DMSO.
- Add 400 µL of PEG300 and mix.
- Add 50 µL of Tween-80 and mix.
- Add 450 µL of saline and mix.

Protocol 3: Ethanol, Propylene Glycol, and Water Formulation

This vehicle was used in a study on the mobilization of hematopoietic stem and progenitor cells.^[4]

Materials:

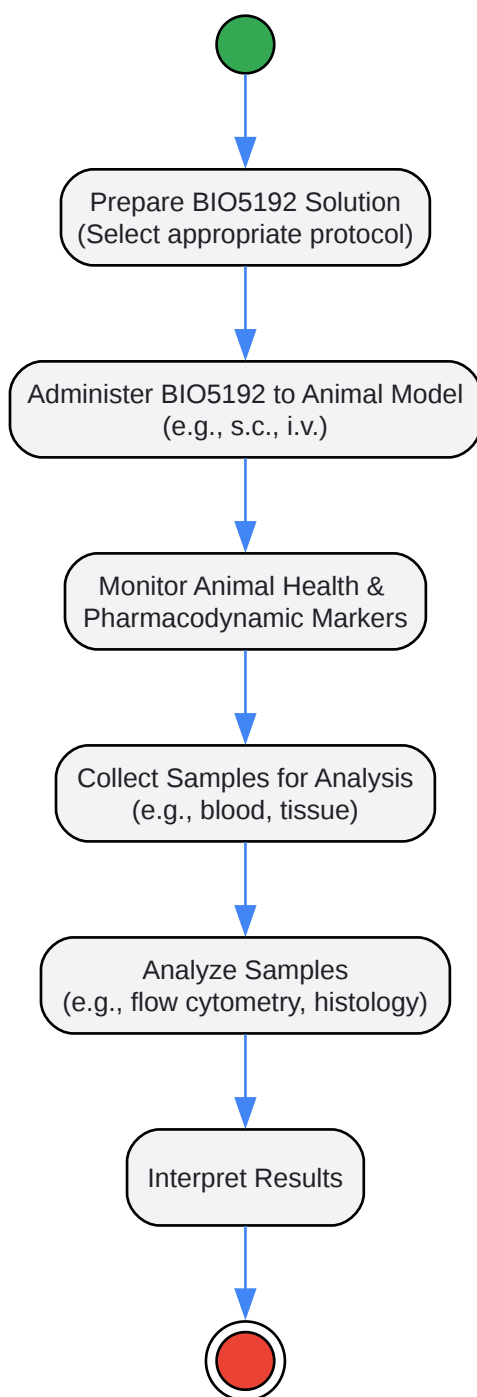
- **BIO5192 hydrate** powder
- Ethanol
- Propylene glycol
- Water
- Acid/base for pH adjustment

Procedure:

- Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio.
- Adjust the pH of the vehicle to 7.0.
- Dissolve the BIO5192 sterile powder in the pH-adjusted vehicle to the desired concentration (e.g., 200 µg/mL).^[4]

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for in vivo experiments using BIO5192.



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Caption: General experimental workflow for in vivo studies with BIO5192.

Quantitative Data Summary

The following tables summarize key quantitative data for BIO5192 from in vivo studies.

Table 1: Pharmacokinetic Parameters of BIO5192[2][5]

Administration Route	Dose (mg/kg)	Terminal Half-life (hours)
Intravenous (i.v.)	1	1.1
Subcutaneous (s.c.)	3	1.7
Subcutaneous (s.c.)	10	2.7
Subcutaneous (s.c.)	30	4.7

Table 2: In Vivo Efficacy and Dosing

Animal Model	Dosing Regimen	Effect	Reference
Mice	1 mg/kg, i.v. (with Plerixafor)	Additive effect on progenitor mobilization	[2][5]
Mice	30 mg/kg, s.c. (bid, days 5-14)	Delays paralysis in Experimental Autoimmune Encephalomyelitis (EAE)	[2][5]
Rats	N/A	Efficacious in the EAE model	[3]

Table 3: IC₅₀ Values for Different Integrins[1][2]

Integrin	IC ₅₀ (nM)
$\alpha_4\beta_1$	1.8
$\alpha_9\beta_1$	138
$\alpha_2\beta_1$	1053
$\alpha_4\beta_7$	> 500
$\alpha_{IIb}\beta_3$	> 10,000

Conclusion

BIO5192 is a valuable research tool for studying the role of $\alpha_4\beta_1$ integrin in various biological processes. The protocols and data provided in these application notes are intended to facilitate the design and execution of in vivo studies. Adherence to appropriate dissolution and administration procedures is crucial for obtaining reliable and reproducible results. Researchers should select the most suitable vehicle based on their specific experimental needs, including the animal model, administration route, and desired concentration.

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